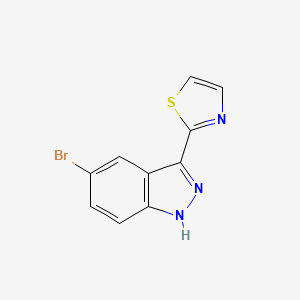

2-(5-bromo-1H-indazol-3-yl)-1,3-thiazole

説明

2-(5-Bromo-1H-indazol-3-yl)-1,3-thiazole is a heterocyclic compound featuring an indazole core substituted with a bromine atom at position 5 and a 1,3-thiazole ring at position 2. Its molecular formula is C${10}$H${7}$BrN$_{4}$S, with a molecular weight of 295.16 g/mol . The indazole-thiazole scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting kinases, antimicrobial agents, and antiviral compounds . The bromine substituent enhances electrophilic reactivity, making the compound a versatile intermediate for further functionalization .

特性

CAS番号 |

911305-82-3 |

|---|---|

分子式 |

C10H6BrN3S |

分子量 |

280.15 g/mol |

IUPAC名 |

2-(5-bromo-1H-indazol-3-yl)-1,3-thiazole |

InChI |

InChI=1S/C10H6BrN3S/c11-6-1-2-8-7(5-6)9(14-13-8)10-12-3-4-15-10/h1-5H,(H,13,14) |

InChIキー |

AKJLRFWGROKVKP-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=C1Br)C(=NN2)C3=NC=CS3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indazol-3-yl)-1,3-thiazole typically involves the following steps:

Formation of 5-bromoindazole: Indazole is reacted with 1,5-dibromopentane at ambient temperature to form 6-bromoindazole.

Formation of 2-(5-bromo-1H-indazol-3-yl)-1,3-thiazole: 5-bromoindazole is reacted with acetyl bromide under alkaline conditions to generate 1-(5-bromo-1H-indazol-3-yl)ethanone. This intermediate is then further reacted with thioamide to form the desired 2-(5-bromo-1H-indazol-3-yl)-1,3-thiazole.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

Types of Reactions

2-(5-Bromo-1H-indazol-3-yl)-1,3-thiazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the indazole ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions under suitable conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiazole ring.

科学的研究の応用

2-(5-Bromo-1H-indazol-3-yl)-1,3-thiazole has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active compounds, including potential drug candidates.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

作用機序

The mechanism of action of 2-(5-bromo-1H-indazol-3-yl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indazole and thiazole rings can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s biological activity.

類似化合物との比較

Table 1: Structural Comparison of Thiazole- and Indazole-Based Compounds

Key Observations :

- Electron-Withdrawing Effects: The bromine atom at C5 in the indazole ring (target compound) increases electrophilicity compared to non-halogenated analogs, enhancing reactivity in cross-coupling reactions .

- Conformational Flexibility: The pyrrolidinone moiety in 1-(5-bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one introduces steric bulk and hydrogen-bond acceptor sites, contrasting with the planar thiazole-indazole system.

Key Insights :

- The target compound likely requires palladium-catalyzed cross-coupling to attach the thiazole to the indazole, analogous to acetamide derivatives in .

- highlights the use of chloro derivatives (e.g., 4-chlorobutanoyl chloride) for cyclization, suggesting alternative pathways for bromo-thiazole synthesis .

Physicochemical and Spectral Properties

Table 3: Spectral Data Comparison

Analysis :

- The bromine atom in the target compound is expected to show a characteristic IR stretch near 530–540 cm$^{-1}$, consistent with C-Br vibrations in analogs .

- $^1$H-NMR aromatic signals for the indazole-thiazole system are anticipated between 7.0–8.5 ppm, with splitting patterns dependent on substituent positions .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。